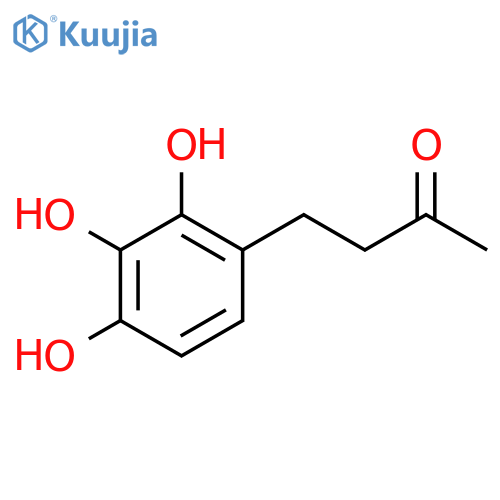Cas no 2229022-53-9 (4-(2,3,4-trihydroxyphenyl)butan-2-one)

2229022-53-9 structure
商品名:4-(2,3,4-trihydroxyphenyl)butan-2-one
4-(2,3,4-trihydroxyphenyl)butan-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(2,3,4-trihydroxyphenyl)butan-2-one
- 2229022-53-9
- EN300-1806969
-
- インチ: 1S/C10H12O4/c1-6(11)2-3-7-4-5-8(12)10(14)9(7)13/h4-5,12-14H,2-3H2,1H3
- InChIKey: UXKIHISUWZNQFN-UHFFFAOYSA-N
- ほほえんだ: OC1C(=C(C=CC=1CCC(C)=O)O)O
計算された属性
- せいみつぶんしりょう: 196.07355886g/mol
- どういたいしつりょう: 196.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
4-(2,3,4-trihydroxyphenyl)butan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1806969-10.0g |
4-(2,3,4-trihydroxyphenyl)butan-2-one |
2229022-53-9 | 10g |
$5221.0 | 2023-05-23 | ||
| Enamine | EN300-1806969-5g |
4-(2,3,4-trihydroxyphenyl)butan-2-one |
2229022-53-9 | 5g |
$3520.0 | 2023-09-19 | ||
| Enamine | EN300-1806969-1.0g |
4-(2,3,4-trihydroxyphenyl)butan-2-one |
2229022-53-9 | 1g |
$1214.0 | 2023-05-23 | ||
| Enamine | EN300-1806969-0.5g |
4-(2,3,4-trihydroxyphenyl)butan-2-one |
2229022-53-9 | 0.5g |
$1165.0 | 2023-09-19 | ||
| Enamine | EN300-1806969-2.5g |
4-(2,3,4-trihydroxyphenyl)butan-2-one |
2229022-53-9 | 2.5g |
$2379.0 | 2023-09-19 | ||
| Enamine | EN300-1806969-0.25g |
4-(2,3,4-trihydroxyphenyl)butan-2-one |
2229022-53-9 | 0.25g |
$1117.0 | 2023-09-19 | ||
| Enamine | EN300-1806969-10g |
4-(2,3,4-trihydroxyphenyl)butan-2-one |
2229022-53-9 | 10g |
$5221.0 | 2023-09-19 | ||
| Enamine | EN300-1806969-0.05g |
4-(2,3,4-trihydroxyphenyl)butan-2-one |
2229022-53-9 | 0.05g |
$1020.0 | 2023-09-19 | ||
| Enamine | EN300-1806969-0.1g |
4-(2,3,4-trihydroxyphenyl)butan-2-one |
2229022-53-9 | 0.1g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1806969-5.0g |
4-(2,3,4-trihydroxyphenyl)butan-2-one |
2229022-53-9 | 5g |
$3520.0 | 2023-05-23 |
4-(2,3,4-trihydroxyphenyl)butan-2-one 関連文献
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
2229022-53-9 (4-(2,3,4-trihydroxyphenyl)butan-2-one) 関連製品
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
